molecular formula C10H18N4 B13320850 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13320850
M. Wt: 194.28 g/mol
InChI Key: PJVZFMOOIKFFFO-UHFFFAOYSA-N
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Description

2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1692539-30-2) is a high-purity chemical compound offered for research applications. With the molecular formula C10H18N4 and a molecular weight of 194.28, this saturated heterocyclic scaffold is of significant interest in medicinal chemistry . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring system, making it a versatile bio-isostere in drug design . This scaffold has demonstrated remarkable versatility, with applications explored as a potential surrogate for purines, a bio-isostere for carboxylic acids, and as a key structural motif in inhibitors for various enzyme targets such as kinases and phosphodiesterases . The TP heterocycle is also known for its metal-chelating properties, which have been exploited in the development of candidate therapeutic agents for areas including cancer and parasitic diseases . Researchers can utilize this compound as a valuable building block in the synthesis and discovery of novel bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-ethyl-7-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H18N4/c1-4-9-12-10-11-6-5-8(7(2)3)14(10)13-9/h7-8H,4-6H2,1-3H3,(H,11,12,13)

InChI Key

PJVZFMOOIKFFFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=N1)C(C)C

Origin of Product

United States

Preparation Methods

Direct Cyclization of Pyrazole and Pyrimidine Precursors

Method Overview:
This approach involves the cyclization of substituted pyrazoles with suitable β-dicarbonyl compounds or amidines to form the fused heterocyclic system. The key is to generate the triazolopyrimidine core via intramolecular cyclization under optimized conditions.

Reaction Scheme:

Pyrazole derivative + β-dicarbonyl compound → Cyclization → Triazolopyrimidine

Key Studies & Data:

  • Portilla et al. (2012) demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines via cyclization of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds.
    • Reaction conditions: Reflux in ethanol or DMSO, microwave irradiation, or solvent-free methods.
    • Yields: Typically high, ranging from 87% to 95%.
    • Table 1: Example yields for various derivatives
Starting Pyrazole Derivative β-Dicarbonyl Compound Reaction Conditions Yield (%)
3-Amino-5-phenyl-1H-pyrazole Ethyl acetoacetate Microwave, solvent-free 92
3-Amino-5-methyl-1H-pyrazole Pentane-2,4-dione Reflux in ethanol 89

Condensation of 3-Amino-1,2,4-Triazoles with Acyl Derivatives

Method Overview:
This involves the condensation of 3-amino-1,2,4-triazoles with appropriate acyl chlorides or esters, followed by cyclization to form the fused heterocycle.

Reaction Pathway:

3-Amino-1,2,4-triazole + Acyl chloride → Intermediate → Cyclization → Target Compound

Research Findings:

Multistep Synthesis via Hydrazine and Thiosemicarbazide Intermediates

Method Overview:
This method employs hydrazinolysis of esters or acyl derivatives to generate hydrazides, which then undergo cyclization with isothiocyanates or other sulfur-containing reagents to form the triazolopyrimidine core.

Key Reaction Steps:

  • Hydrazinolysis of esters to form hydrazides.
  • Cyclization of hydrazides with carbon disulfide or isothiocyanates.
  • Final ring closure yields the target heterocycle.

Data Highlights:

  • Yields: Ranged from 52% to 88% depending on substituents and conditions.
  • Example: Cyclization of acylhydrazides with CS₂ in basic media to produce 1,2,4-triazole-3-thiones.
Starting Material Reagents Conditions Yield (%)
Acylhydrazide CS₂, base Reflux in ethanol 75
Hydrazide + Isothiocyanate Basic media 60°C, 4 hours 80

Microwave-Assisted Cyclization for Rapid Synthesis

Method Overview:
Microwave irradiation significantly accelerates heterocycle formation, offering high yields and regioselectivity under solvent-free or minimal solvent conditions.

Research Data:

  • Castillo et al. (2016) reported microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines with reaction times as short as 4 minutes and yields exceeding 90%.
  • The method involves the cyclization of 3-oxo-2-arylhydrazinylidene derivatives with 5-amino-1H-pyrazoles.
Starting Material Microwave Conditions Yield (%) Reaction Time (min)
3-Oxo-2-arylhydrazinylidene 600 W, solvent-free 94 4

Palladium-Catalyzed C–H Activation and Arylation

Method Overview:
This modern approach involves palladium-catalyzed direct arylation of heterocyclic cores, enabling late-stage functionalization at specific positions, such as the 7-position.

Reaction Conditions & Data:

  • Bassoude et al. (2016) utilized microwave-assisted palladium catalysis with ligands like DavePhos, achieving yields of up to 81% in shorter times.
Starting Compound Catalyst Ligand Temperature Yield (%) Time (min)
Pyrazolopyrimidine Pd(OAc)₂ DavePhos 120°C 81 30

Summary of Key Preparation Strategies

Method Advantages Limitations Typical Yields Notable Conditions
Cyclization of pyrazoles with β-dicarbonyls High yields, regioselectivity Requires specific precursors 87–95% Reflux, microwave, solvent-free
Condensation with acyl derivatives Mild, versatile Limited to certain substituents >80% Reflux, room temp
Hydrazine/thiosemicarbazide route Functional group diversity Multi-step, longer 52–88% Reflux, basic media
Microwave-assisted synthesis Fast, high yield Equipment dependent >90% Microwave, solvent-free
Palladium-catalyzed arylation Late-stage modification Costly catalysts 81% Microwave, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and oxidized products.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it a promising anticancer agent.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine 2-Ethyl, 7-Isopropyl C₈H₁₄N₄ 166.22 Understudied; potential scaffold for drug design
5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ester 5-Amino, 7-Phenyl, 6-Carboxylate ester C₁₅H₁₄N₄O₂ 306.30 Synthetic intermediate for bioactive molecules
2-Substituted-5-methyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine 5-Methyl, 7-Chloro C₆H₅ClN₄ 168.58 Precursor for antitumor agents
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine 5-Aryl, 8-Phenyl C₁₅H₁₀N₆ 274.28 Anticancer and antimicrobial agents
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives 2-Sulfonamide Variable Variable Herbicidal activity (e.g., inhibition of acetolactate synthase)

Key Observations :

  • Position 2 : Ethyl or sulfonamide groups enhance lipophilicity, influencing membrane permeability in drug candidates .
  • Position 7 : Bulky substituents (e.g., isopropyl or phenyl) improve target selectivity in anticancer agents by modulating steric interactions with tubulin or kinase binding pockets .
  • Position 5: Amino or methyl groups are common in derivatives with antitumor activity, as seen in compounds targeting tubulin polymerization .

Key Findings :

  • Trifluoroethylamino-substituted triazolopyrimidines exhibit nanomolar potency against tubulin, highlighting the critical role of fluorine in enhancing binding affinity .
  • Sulfonamide derivatives demonstrate herbicidal activity at low concentrations, indicating their utility in agrochemical development .

Insights :

  • The synthesis of 2-Ethyl-7-(propan-2-yl)-triazolopyrimidine may require tailored protocols, such as cyclocondensation of ethyl-substituted amidines with isopropyl ketones, based on analogous methods .
  • Chlorination at position 7 using POCl₃ is a common strategy to introduce reactive sites for further functionalization .

Biological Activity

2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article summarizes the biological activity of this compound based on recent research findings.

  • Molecular Formula: C₁₁H₁₉N₃
  • Molecular Weight: 193.29 g/mol
  • CAS Number: 1694208-10-0

The biological activity of 2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Notably, it has been shown to inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation of key proteins such as ERK1/2 and AKT, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. For instance:

Cell Line IC₅₀ (μM) Mechanism of Action
MGC-8039.47Inhibition of ERK pathway; induces apoptosis
HCT-1169.58Inhibition of ERK pathway; induces apoptosis
MCF-713.1Inhibition of ERK pathway; induces apoptosis

In a comparative study, the compound exhibited more potent antiproliferative activity than the standard drug 5-Fluorouracil (5-FU) against these cell lines .

Case Studies

A detailed investigation into the biological activities of related triazolo[1,5-a]pyrimidine derivatives has provided insight into structure-activity relationships (SAR). For example:

  • Compound H12 : Demonstrated significant antiproliferative activity against MGC-803 cells with an IC₅₀ value lower than that of established chemotherapeutics.

These findings suggest that modifications to the triazolo[1,5-a]pyrimidine scaffold can enhance anticancer properties while minimizing toxicity.

Other Biological Activities

Beyond anticancer properties, triazolopyrimidine derivatives have shown potential in other areas:

  • Antibacterial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
  • Antiviral Activity : Certain compounds within this class are being explored for their antiviral properties.

Q & A

Q. Table 1. Impact of Substituents on Biological Activity

PositionSubstituentTargetIC50_{50} (μM)Key Reference
2Ethylc-Met kinase12.3
2Trifluoromethylc-Met kinase2.5
7IsopropylVEGFR-245.8
7BenzylSARS-CoV-2 Mpro^{pro}8.9

Q. Table 2. Synthetic Yield Optimization

SolventTemperature (°C)CatalystYield (%)Purity (HPLC)
DMF80TMDP8599.2
Ethanol60None6297.5
DCM100H+^+4895.8

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